molecular formula C5H11N5 B12882126 4-Propyl-4H-1,2,4-triazole-3,5-diamine

4-Propyl-4H-1,2,4-triazole-3,5-diamine

Cat. No.: B12882126
M. Wt: 141.18 g/mol
InChI Key: UJHLUJRBLNKKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, is a cornerstone of modern medicinal and materials chemistry. dergipark.org.trnist.gov These aromatic structures are notable for their stability and serve as versatile scaffolds in the design of novel functional molecules. rsc.org The unique properties of the 1,2,4-triazole nucleus, such as its capacity for hydrogen bonding, dipole character, and rigidity, allow its derivatives to interact with high affinity at biological receptors. rsc.org

In contemporary research, 1,2,4-triazole derivatives are investigated for a vast array of applications. They form the core of numerous pharmaceutical agents with demonstrated antifungal, antibacterial, anticancer, and anticonvulsant properties. dergipark.org.trbldpharm.com Beyond medicine, these compounds are crucial in agricultural science as fungicides and herbicides and in materials science for the development of corrosion inhibitors and luminescent materials. chemeo.com The functionalization of the triazole ring with various substituents allows for the fine-tuning of a molecule's physicochemical and biological properties, making it a privileged structure in drug discovery and the synthesis of advanced materials. urfu.ru

Rationale for the Academic Investigation of 4-Propyl-4H-1,2,4-triazole-3,5-diamine

The academic interest in this compound stems from the established significance of its core structure, 3,5-diamino-1H-1,2,4-triazole (also known as guanazole). This parent compound is a well-known building block in several advanced research areas. The introduction of a propyl group at the N4 position is a targeted modification intended to modulate the parent compound's intrinsic properties.

Key rationales for its investigation include:

Medicinal Chemistry: The 3,5-diamino-1,2,4-triazole scaffold has been identified as a novel framework for designing potent and reversible inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1), which is a target in cancer therapy. glpbio.comwikipedia.org The synthesis of N4-substituted derivatives like the propyl variant is a strategy to explore structure-activity relationships, potentially enhancing target specificity, optimizing pharmacokinetic profiles, and improving solubility. sigmaaldrich.com

Energetic Materials Science: Nitrogen-rich heterocycles are foundational to the development of high-energy density materials (HEDMs). The 3,5-diamino-1,2,4-triazole structure contributes a high nitrogen content and a positive heat of formation. chemicalbook.comufv.br Attaching an alkyl group such as propyl to the N4 position can influence the compound's thermal stability, density, and sensitivity, which are critical parameters for energetic materials. chemicalbook.comresearchgate.net

Coordination Chemistry: The diamino-triazole structure acts as a bidentate ligand, capable of coordinating with metal ions to form complex structures. The N4-propyl group can influence the steric and electronic environment of the ligand, affecting the geometry, stability, and catalytic or magnetic properties of the resulting metal complexes.

Research Objectives and Scope for this compound Studies

The academic study of a novel compound like this compound typically follows a structured research plan to fully elucidate its chemical nature and potential applications.

Primary Objectives:

Synthesis and Optimization: To develop an efficient and regioselective synthetic pathway to produce this compound with a high yield and purity. This involves the alkylation of a suitable precursor, such as 3,5-diamino-1H-1,2,4-triazole.

Structural Elucidation and Characterization: To unambiguously confirm the molecular structure of the synthesized compound. sigmaaldrich.com This is a critical step involving a suite of analytical techniques.

Investigation of Physicochemical Properties: To determine the fundamental physical and chemical properties of the compound, which are essential for any future application.

Scope of Characterization Studies:

Spectroscopic Analysis: Comprehensive analysis using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) to map the proton and carbon framework, and Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups. researchgate.net

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern of the compound.

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional atomic arrangement, bond lengths, and bond angles, providing definitive structural proof and insights into intermolecular interactions like hydrogen bonding.

Thermal Analysis: Using techniques like Differential Scanning Calorimetry (DSC) to determine melting point and decomposition temperature, assessing the compound's thermal stability. rsc.org

The following data tables provide known physicochemical properties for the parent compound, 3,5-diamino-1H-1,2,4-triazole (Guanazole), as specific experimental data for the 4-propyl derivative are not available in the surveyed literature.

Physicochemical Properties

Property This compound 3,5-Diamino-1H-1,2,4-triazole (Guanazole)
Molecular Formula C₅H₁₁N₅ C₂H₅N₅ nist.gov
Molecular Weight 141.18 g/mol 99.09 g/mol sigmaaldrich.com
Melting Point Data not available 202-205 °C sigmaaldrich.com
Appearance Data not available Solid / Crystals sigmaaldrich.com

| Solubility | Data not available | Soluble in water chemicalbook.com |

Spectroscopic Data

Technique This compound 3,5-Diamino-1H-1,2,4-triazole (Guanazole)
¹H NMR Data not available Spectra available, but shifts depend on solvent and tautomeric form.
¹³C NMR Data not available Spectra available, but shifts depend on solvent and tautomeric form.

| CAS Number | Data not available | 1455-77-2 nist.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11N5

Molecular Weight

141.18 g/mol

IUPAC Name

4-propyl-1,2,4-triazole-3,5-diamine

InChI

InChI=1S/C5H11N5/c1-2-3-10-4(6)8-9-5(10)7/h2-3H2,1H3,(H2,6,8)(H2,7,9)

InChI Key

UJHLUJRBLNKKBT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NN=C1N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Propyl 4h 1,2,4 Triazole 3,5 Diamine

Retrosynthetic Analysis and Precursor Strategy for 4-Propyl-4H-1,2,4-triazole-3,5-diamine

A retrosynthetic analysis of this compound suggests several strategic disconnections to identify viable starting materials. The most direct approach involves disconnecting the N4-propyl bond, which points to 3,5-diamino-1,2,4-triazole (also known as guanazol) and a suitable propylating agent like propyl halide as key precursors. This strategy, however, must account for the potential for alkylation at other nitrogen atoms within the triazole ring, which can lead to a mixture of regioisomers. researchgate.net

A more fundamental disconnection involves breaking down the triazole ring itself. This leads to two primary types of precursors:

Guanidine-based precursors: A key starting material for the C3 and C5 atoms and their attached amino groups is dicyandiamide (B1669379) or a related guanidine (B92328) derivative. This would be combined with a propyl-substituted hydrazine (B178648), such as propylhydrazine (B1293729), which provides the N1, N2, and N4 atoms along with the propyl substituent.

Thiosemicarbazide-based precursors: An alternative route begins with a propyl-substituted thiosemicarbazide. The synthesis would then involve cyclization with a reagent that provides the final carbon atom of the ring.

The synthesis of the core 3,5-diamino-1,2,4-triazole structure is well-established, often starting from the reaction of hydrazine hydrate (B1144303) with dicyanodiamide, sometimes in the presence of nitric acid to form a nitrate (B79036) salt intermediate. google.com This readily available intermediate serves as a crucial building block for subsequent N-alkylation. The choice of precursor strategy often depends on the desired regioselectivity and the availability of the starting materials. For instance, using a pre-formed N-propyl hydrazine derivative in a cyclization reaction can offer more control over the final position of the propyl group compared to direct alkylation of the guanazol ring.

Direct Cyclization and Condensation Routes to this compound

The direct synthesis of the 4-propyl-substituted diaminotriazole ring is typically achieved through cyclization and condensation reactions. A primary method involves the reaction of a propyl-substituted aminoguanidine (B1677879) or a related derivative with a cyanogen (B1215507) source or by heating dicyandiamide with propylhydrazine.

Another widely employed strategy for forming 1,2,4-triazole (B32235) rings is the cyclization of substituted thiosemicarbazides. nih.govmdpi.com In the context of the target molecule, this would involve synthesizing N-propyl-thiosemicarbazide, which is then reacted with a suitable cyclizing agent. A common method for forming 3,5-diamino-1,2,4-triazoles involves the reaction of a primary amine with an intermediate derived from a cyano-containing compound, followed by treatment with hydrazine. nih.gov Adapting this for the target molecule would involve using propylamine (B44156) as the primary amine. For example, a primary amine can be reacted with a compound like dimethyl N-cyanoimidodithiocarbonate, followed by cyclization with hydrazine to yield the desired N-substituted 3,5-diaminotriazole.

Optimization of Reaction Parameters and Yields

The efficiency and yield of triazole synthesis are highly dependent on reaction conditions. Key parameters that are typically optimized include temperature, solvent, reaction time, and the presence of catalysts.

For cyclization reactions involving thiosemicarbazides, the choice of medium is critical. Ring closure is often facilitated in an alkaline medium, such as a solution of sodium hydroxide, and may require refluxing for several hours to achieve high yields. nih.govmdpi.com Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions and improving yields, with reaction times often reduced to minutes. nih.gov

When synthesizing the 3,5-diamino-1,2,4-triazole nitrate salt from hydrazine hydrate and dicyanodiamide, controlling the temperature during the addition of reagents is crucial for safety and yield. The reaction is typically maintained between 20-60 °C. google.com Subsequent purification steps, such as recrystallization from water, are vital for obtaining a pure product.

Table 1: Illustrative Reaction Parameters for 1,2,4-Triazole Synthesis

Precursors Reagents/Catalyst Solvent Temperature Time Yield Reference
Arylthiosemicarbazides NaOH (2N solution) Ethanol Reflux 4 h 62-79% nih.govmdpi.com
Phenol, 2-cyano-3-chlorofluorobenzene K₂CO₃ N/A (Microwave) 190 °C 6 min N/A nih.gov
Primary amine, Intermediate 25 N/A N/A (Microwave) 40 °C 5 min N/A nih.gov
Intermediate 26 Hydrazine N/A (Microwave) 90 °C 10 min N/A nih.gov
Hydrazine hydrate, Nitric acid, Dicyanodiamide N/A Water 20-60 °C N/A N/A google.com

This table provides examples of reaction conditions for the synthesis of related 1,2,4-triazole structures, which can inform the optimization for this compound.

Mechanistic Aspects of Formation

The formation of the 1,2,4-triazole ring from dicyanodiamide and a substituted hydrazine like propylhydrazine is believed to proceed through a multi-step mechanism. The process likely initiates with the nucleophilic attack of a nitrogen atom from propylhydrazine onto one of the nitrile carbons of dicyanodiamide. This forms an open-chain intermediate. Subsequent intramolecular cyclization occurs via the attack of another nitrogen atom onto the remaining imine carbon, leading to the formation of the five-membered ring. The final step involves the elimination of a small molecule, such as ammonia, to yield the aromatic 1,2,4-triazole ring system. The presence of acid or base can catalyze various steps in this sequence. google.com

Synthetic Approaches to Novel this compound Derivatives

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. The primary locations for functionalization are the two amino groups at the C3 and C5 positions and, to a lesser extent, the propyl side chain.

Functionalization of Amino Groups

The exocyclic amino groups at positions 3 and 5 are nucleophilic and can readily undergo various chemical transformations. A common derivatization is the formation of Schiff bases through condensation with various aldehydes and ketones. nih.govresearchgate.netnih.gov This reaction is typically carried out by refluxing the diaminotriazole with the desired aldehyde in a suitable solvent like ethanol, often with a few drops of an acid catalyst. nepjol.info

Acylation of the amino groups is another important modification, leading to the formation of amide derivatives. This can be achieved using acyl chlorides or anhydrides. Such derivatization has been used to synthesize analogues with potential biological activities. nih.gov The reactivity of the two amino groups can be similar, potentially leading to di-substituted products unless specific reaction conditions or protecting group strategies are employed.

Table 2: Examples of Amino Group Functionalization in 1,2,4-Triazoles

Starting Triazole Reagent Product Type Reference
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Benzaldehyde Schiff Base nepjol.info
4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Methoxybenzaldehyde Schiff Base nih.gov
4-Amino-1,2,4-triazole (B31798) Aryl aldehydes/ketones Schiff Base researchgate.net
1H- rsc.orgnih.govthieme-connect.comtriazole-3,5-diamine Acyl chlorides 1-Acyl-1H- rsc.orgnih.govthieme-connect.comtriazole-3,5-diamine nih.gov

This table illustrates common reactions performed on the amino groups of various 1,2,4-triazole cores.

Modifications of the Propyl Side Chain

Direct modification of the N-propyl side chain on the pre-formed this compound is challenging due to the lack of reactive functional groups on the alkyl chain and the potential for competing reactions at the amino groups or the triazole ring itself.

A more synthetically viable strategy is to introduce a functionalized propyl chain during the initial synthesis of the triazole ring. This involves using a starting material that already contains the desired functionality. For example, one could start with a 1-(3-halopropyl)- or 1-(3-hydroxypropyl)hydrazine to construct the triazole ring. The terminal halide or hydroxyl group on the propyl chain could then be used for subsequent chemical modifications, such as nucleophilic substitution or esterification, allowing for the attachment of various other molecular fragments. The synthesis of related triazoles with complex N-alkyl chains, such as 4-[3-(1H-Imidazol-1-yl)propyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrates the feasibility of incorporating elaborate side chains from the outset of the synthetic sequence. nih.gov

Diversification of the Triazole Core

The this compound structure features a central triazole ring with amino groups at positions 3 and 5, and a propyl group at the N4 position. Diversification of this core can be achieved through various chemical transformations, allowing for the synthesis of a library of analogues. These modifications are crucial for tuning the molecule's physicochemical properties.

Key strategies for diversification often begin with the synthesis of the parent 3,5-diamino-1,2,4-triazole, also known as guanazole, which serves as a versatile building block. researchgate.netsigmaaldrich.com The introduction of the N4-propyl group is a critical step, often achieved through regioselective alkylation. researchgate.net Further diversification can occur by modifying the exocyclic amino groups.

One common approach involves Schiff base formation by reacting the amino groups with various aldehydes and ketones. researchgate.netchemmethod.comresearchgate.net For instance, 4-amino-4H-1,2,4-triazole can be condensed with different aromatic aldehydes to yield a range of Schiff base derivatives. chemmethod.comnih.gov These intermediates can be further modified; for example, reduction with sodium borohydride (B1222165) can convert the imine linkage to a more flexible amine linkage, yielding N-alkylamino derivatives. researchgate.net

Another diversification pathway is the reaction of the amino groups with acylating or sulfonylating agents to form amides and sulfonamides, respectively. The synthesis of N-acyl derivatives can be achieved by reacting a triazole Schiff base with agents like acetyl chloride. chemmethod.com These transformations introduce a variety of functional groups, enabling the exploration of structure-activity relationships. The table below summarizes potential modifications for diversifying the triazole core.

Table 1: Potential Reactions for Diversification of the 1,2,4-Triazole-3,5-diamine Core

Reaction Type Reagents Functional Group Introduced Reference
Schiff Base Formation Aldehydes, Ketones Imine (-N=CHR) chemmethod.com, researchgate.net
Reductive Amination Schiff Base + NaBH₄ Secondary Amine (-NH-CH₂R) researchgate.net
Acylation Acetyl Chloride Amide (-NH-C(O)R) chemmethod.com

Sustainable Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including 1,2,4-triazole derivatives. mdpi.comrsc.org The focus is on developing environmentally benign processes that reduce waste, avoid hazardous substances, and improve energy efficiency. rsc.orgmdpi.com For the synthesis of this compound and its analogues, this involves innovations in catalyst design and the selection of greener solvent systems. mdpi.com

Catalyst Development and Application

Catalysis plays a pivotal role in the efficient and selective synthesis of 1,2,4-triazoles. Modern research emphasizes the development of catalysts that are not only effective but also environmentally friendly and reusable.

Homogeneous Catalysis: Simple acid catalysts are often employed. For example, the condensation of 4-amino-1,2,4-triazole with aldehydes can be catalyzed by a few drops of glacial acetic acid. chemmethod.com In other syntheses, ceric ammonium (B1175870) nitrate has been used as a catalyst for coupling and cyclization reactions to form 3,4,5-trisubstituted 1,2,4-triazoles. mdpi.com

Heterogeneous and Advanced Catalysis: A significant advancement towards sustainable synthesis is the use of solid, reusable catalysts. A patented process describes the reaction of hydrazine with a carboxylic acid in the presence of an insoluble polymer containing acidic functional groups. google.com This method allows the catalyst to be easily removed by filtration and can lead to high yields and purity under milder conditions than traditional uncatalyzed methods. google.com

More recent strategies include the use of visible light as a clean energy source. A novel method for synthesizing polyfunctionalized 1,2,4-triazoles utilizes visible light in the absence of a traditional photocatalyst, achieving near-perfect atom economy with water as the only by-product. researchgate.net The development of bifunctional solid catalysts, such as composite nanoparticles of 1,2,4-triazole and 12-tungstophosphoric acid (PWA), represents a sophisticated approach. mdpi.com Although demonstrated in other applications, these acid-base bifunctional materials highlight the potential for creating highly efficient and stable catalysts where the triazole moiety itself is part of the catalytic structure. mdpi.com

Table 2: Catalytic Systems for 1,2,4-Triazole Synthesis

Catalyst Type Example Key Features Reference
Homogeneous Acid Glacial Acetic Acid Simple, effective for condensation reactions. chemmethod.com
Homogeneous Metal Ceric Ammonium Nitrate Effective for coupling/cyclization in PEG. mdpi.com
Heterogeneous Polymer Insoluble acidic polymer resin Reusable, mild conditions, simple product isolation. google.com
Photocatalysis Visible Light (catalyst-free) High atom economy, uses clean energy source. researchgate.net

Solvent System Selection and Environmental Impact

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional methods often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with more benign alternatives. mdpi.com

For the synthesis of 1,2,4-triazole derivatives, a shift towards greener solvents is evident in recent literature. Water has been successfully used as a solvent for the cyclization step in the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a related structure. researchgate.net Ethanol is another green solvent option, utilized in the synthesis of 1,2,4-thiadiazoles under metal-free conditions. mdpi.com

More advanced solvent systems include polyethylene (B3416737) glycol (PEG), which is a non-toxic, biodegradable, and recyclable medium for the synthesis of 1,2,4-triazoles. mdpi.com Ethyl acetate, a relatively environmentally friendly solvent, has been used in visible-light-mediated syntheses of 1,2,4-triazole-3,5-diamines. researchgate.net

In addition to solvent replacement, non-conventional energy sources like microwave irradiation can significantly reduce environmental impact. Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and can sometimes be performed with reduced solvent volumes or in solvent-free conditions. nih.gov This approach has been successfully used to produce 3,5-diaminotriazole analogues. nih.gov

Table 3: Comparison of Solvent Systems for Triazole Synthesis

Solvent Classification Advantages Reference
Benzene Conventional (Hazardous) Good solubilizing properties for non-polar reagents. chemmethod.com
Water Green Non-toxic, inexpensive, environmentally safe. researchgate.net
Ethanol Green Biodegradable, low toxicity, readily available. mdpi.com
Polyethylene Glycol (PEG) Green Recyclable, non-toxic, thermally stable. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Propyl 4h 1,2,4 Triazole 3,5 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural determination of 4-Propyl-4H-1,2,4-triazole-3,5-diamine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton, carbon, and nitrogen signals can be achieved, confirming the molecular structure and connectivity.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) Data Interpretation

High-resolution 1D NMR spectra provide fundamental information about the chemical environment of each nucleus in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the propyl group and the amine protons. The propyl group should exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (CH₂) protons, and another triplet for the methylene protons attached to the triazole nitrogen. The two amino groups (NH₂) are expected to produce a single, broad singlet, as the protons are chemically equivalent and may undergo exchange.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom. The 4-propyl substituent will show three distinct signals. The two carbon atoms of the triazole ring (C3 and C5) are chemically equivalent due to the symmetry of the 4-substituted ring and will therefore appear as a single resonance at a downfield chemical shift, characteristic of carbons in an electron-rich, nitrogen-containing heterocyclic ring.

¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum is anticipated to show three signals. One signal corresponds to the N4 nitrogen atom, which is substituted with the propyl group. A second signal represents the equivalent N1 and N2 atoms of the triazole ring. The third signal, expected at a more upfield chemical shift, corresponds to the two equivalent nitrogen atoms of the amino groups.

Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (δ) for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
Propyl Group
N-CH₂ -CH₂-CH₃ (C1')~3.95 (t)~46.5
N-CH₂-CH₂ -CH₃ (C2')~1.70 (sextet)~23.0
N-CH₂-CH₂-CH₃ (C3')~0.85 (t)~11.0
Triazole Ring
C3, C5-~158.0
N1, N2-~-140
N4-~-115
Amine Groups
NH₂ ~5.50 (s, br)-~-310

Note: Predicted values are based on data from analogous structures and chemical shift principles. Solvent: DMSO-d₆.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding framework.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. Key correlations would be observed between the protons of the propyl group: the N-CH₂ protons (H-1') would show a cross-peak with the central CH₂ protons (H-2'), which in turn would show a correlation to the terminal CH₃ protons (H-3').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would definitively link the proton signals of the propyl chain to their corresponding carbon signals: H-1' to C-1', H-2' to C-2', and H-3' to C-3'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would show cross-peaks between the N-CH₂ protons of the propyl group and the protons of the amino groups at the C3 and C5 positions, providing further evidence for the assigned structure.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint and confirms the presence of key functional groups. The analysis is aided by comparison to the known spectra of 3,5-diamino-1,2,4-triazole. nih.govresearchgate.net

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions from the amino groups and the propyl chain. The N-H stretching vibrations of the primary amine groups are expected to appear as strong, broad bands in the 3100-3400 cm⁻¹ region. The C-H stretching vibrations of the propyl group's CH₂ and CH₃ groups will be visible in the 2850-3000 cm⁻¹ range. Other key absorptions include the N-H bending (scissoring) vibration around 1640 cm⁻¹ and various triazole ring stretching and deformation modes in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The triazole ring vibrations, particularly the symmetric "breathing" mode, are often strong in the Raman spectrum, providing a characteristic signal. The C-C and C-N stretching vibrations of the heterocyclic ring and the C-H bending modes of the propyl group would also be observable.

Table 2: Key Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)AssignmentTechnique
3400 - 3200N-H stretching (amine)IR, Raman
2965 - 2870C-H stretching (propyl)IR, Raman
~1640N-H bending (amine)IR
~1570Triazole ring stretchingIR, Raman
1460 - 1380C-H bending (propyl)IR, Raman
~1050Triazole ring breathingRaman

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and elemental formula of the compound and to elucidate its structure through the analysis of fragmentation patterns. For this compound (C₅H₁₁N₅), the exact molecular weight is 141.1014 g/mol .

In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would be observed at m/z 142.1092, confirming the molecular formula. The fragmentation of 1,2,4-triazole (B32235) derivatives often involves cleavage of substituents and rupture of the heterocyclic ring. zsmu.edu.ua

A plausible fragmentation pathway for the [M+H]⁺ ion would involve:

Loss of ethene: A primary fragmentation pathway for N-propyl groups is the loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 114.

Alpha-cleavage: Cleavage of the bond between the first and second carbon of the propyl chain would result in the loss of an ethyl radical (•C₂H₅, 29 Da), generating a fragment at m/z 113.

Ring Fragmentation: Subsequent fragmentation of the triazole ring could involve the loss of neutral molecules such as N₂, HCN, or cyanamide (CH₂N₂), leading to smaller fragment ions characteristic of the diamino-triazole core.

Despite a comprehensive search for scientific literature and data, specific experimental results for High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), and X-ray Diffraction for the compound This compound are not available in the public domain.

General methodologies for the structural elucidation of related 1,2,4-triazole derivatives are well-established. These typically involve HRMS to confirm the elemental composition, MS/MS to study fragmentation patterns and deduce the connectivity of atoms, and single-crystal X-ray diffraction to determine the precise three-dimensional structure in the solid state. However, published research containing this specific data for the propyl-substituted diamino-1,2,4-triazole could not be located.

Therefore, it is not possible to provide the detailed analysis and data tables as requested in the article outline for "."

Theoretical and Computational Chemistry Studies of 4 Propyl 4h 1,2,4 Triazole 3,5 Diamine

Electronic Structure Investigations Using Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of molecules. For a comprehensive understanding of 4-Propyl-4H-1,2,4-triazole-3,5-diamine, a multi-faceted approach employing various computational techniques would be necessary.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For this compound, DFT calculations, likely utilizing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step. This process involves finding the molecule's lowest energy conformation, known as geometry optimization. The resulting data would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's structure.

Furthermore, by mapping the potential energy surface, researchers could identify various stable conformers and the transition states that connect them. This exploration of the energy landscape is crucial for understanding the molecule's flexibility and the rotational barriers associated with the propyl group and the amino substituents.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

To delve into the electronic distribution and bonding characteristics, Natural Bond Orbital (NBO) analysis is a powerful tool. For this compound, NBO analysis would quantify the charge distribution on each atom, providing insights into the molecule's polarity.

A key aspect of NBO analysis is the examination of intramolecular charge transfer (ICT) interactions. This involves the study of delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The analysis of the second-order perturbation energies (E(2)) associated with these interactions would reveal the strength of hyperconjugative and conjugative effects within the molecule. For instance, it would highlight the electronic interactions between the lone pairs of the nitrogen and amine groups and the antibonding orbitals of the triazole ring, which are critical for understanding the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. For this compound, the MEP map would identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, regions with negative potential, often colored red or yellow, indicate areas susceptible to electrophilic attack, such as the vicinity of the nitrogen atoms in the triazole ring and the amino groups. Conversely, regions with positive potential, usually colored blue, would highlight areas prone to nucleophilic attack, likely around the hydrogen atoms of the amino groups. This mapping is invaluable for predicting the sites of intermolecular interactions and chemical reactions.

Spectroscopic Property Prediction and Validation

Computational methods are also pivotal in predicting and interpreting spectroscopic data.

Computational Simulation of NMR, IR, and UV-Vis Spectra

Theoretical simulations of various spectra provide a powerful complement to experimental work.

NMR Spectra: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, the ¹H and ¹³C NMR chemical shifts of this compound could be calculated. These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR signals.

IR Spectra: The vibrational frequencies and their corresponding intensities for the molecule can be computed. The resulting theoretical infrared (IR) spectrum would show characteristic peaks for functional groups such as N-H stretching of the amino groups, C-N stretching within the triazole ring, and C-H stretching of the propyl group.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic transitions and predicting the ultraviolet-visible (UV-Vis) absorption spectrum. This would provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Comparison of Theoretical and Experimental Spectroscopic Data

The ultimate validation of these computational models would come from a direct comparison with experimental data. The synthesized this compound would be characterized using NMR, FT-IR, and UV-Vis spectroscopy. A strong correlation between the calculated and observed spectra would confirm the accuracy of the computed molecular structure and electronic properties. Any discrepancies could, in turn, point to specific molecular interactions or environmental effects not accounted for in the theoretical model, prompting further investigation.

While direct computational studies on this compound are currently lacking, the established theoretical frameworks provide a clear roadmap for future research that would undoubtedly provide valuable insights into the structure, properties, and potential applications of this compound.

Molecular Dynamics Simulations

Conformational Analysis and Flexibility

No specific studies on the conformational analysis and flexibility of this compound were found. Such a study would involve computational methods to identify the stable conformations of the molecule, focusing on the rotation around the N-propyl bond and the orientation of the amine groups. Key parameters to be determined would include dihedral angles, bond lengths, and bond angles for the lowest energy conformers. The flexibility of the propyl chain and the triazole ring would also be an important aspect of this analysis.

Solvent Effects on Molecular Behavior

While a study on the parent compound, 4H-1,2,4-triazole-3,5-diamine, investigated its interactions with DMSO and water, similar detailed analyses for this compound are not available. A computational study on the solvent effects for the propyl derivative would need to explore how the presence of the nonpolar propyl group influences the solvation shell and the hydrogen bonding capabilities of the amine groups and the triazole ring nitrogens in various solvents of differing polarity. This would provide insight into its solubility and intermolecular interactions in different chemical environments.

Reaction Mechanism Modeling and Kinetic Studies

Transition State Characterization and Reaction Pathway Elucidation

There is no available research on the reaction mechanism modeling for reactions involving this compound. To fulfill this section, computational studies would need to be conducted to model specific reactions, such as its synthesis or degradation. This would involve locating the transition state structures, calculating activation energies, and elucidating the step-by-step reaction pathways.

Reaction Coordinate Analysis

A reaction coordinate analysis for any reaction involving this compound is contingent on the modeling of the reaction mechanism. This analysis would involve mapping the energy profile along the reaction pathway, identifying key intermediates and transition states, and understanding the primary geometric and electronic changes that occur as the reaction progresses.

QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Modeling Frameworks

No QSAR or QSPR studies that specifically include this compound for the prediction of its physicochemical properties (excluding biological or toxicological properties) were found. Developing a QSAR/QSPR model for this compound would require a dataset of related triazole derivatives with experimentally determined properties. Molecular descriptors for this compound could then be calculated and used within the established model to predict properties such as boiling point, vapor pressure, or solubility.

Derivation of Molecular Descriptors

In the computational analysis of this compound and its analogs, the derivation of molecular descriptors is a foundational step for understanding their physicochemical properties and predicting their behavior. While specific studies on this compound are not prevalent in the reviewed literature, the methodologies applied to a wide range of 1,2,4-triazole (B32235) derivatives provide a clear framework for the types of descriptors that would be calculated. These descriptors are numerical values that encode different aspects of a molecule's structure and are broadly categorized into constitutional, topological, and quantum-chemical descriptors.

Constitutional descriptors are the most straightforward to calculate and include parameters such as molecular weight, atom counts, and bond counts. Topological descriptors, on the other hand, describe the connectivity of atoms within the molecule and are used to quantify aspects like molecular size, shape, and branching. For 1,2,4-triazole derivatives, these have been used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the molecular structure with biological activity. researchgate.net

Quantum-chemical descriptors are derived from the electronic structure of the molecule and provide insights into its reactivity and energetic properties. These are typically calculated using computational chemistry software. For various 1,2,4-triazole derivatives, these descriptors have been instrumental in understanding their potential as anticancer, antifungal, and antitubercular agents. researchgate.netmdpi.com Key quantum-chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and various electrostatic potential parameters. mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

The following table provides an illustrative set of molecular descriptors that would be calculated for this compound, based on the types of descriptors derived for analogous compounds in the literature.

Descriptor CategoryDescriptor NameDescription
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in the molecule.
Atom CountThe total number of atoms in the molecule.
Bond CountThe total number of bonds in the molecule.
Topological Wiener IndexA distance-based descriptor that reflects the branching of the molecular skeleton.
Balaban J IndexA descriptor that measures the topological shape of a molecule.
Quantum-Chemical HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.
Dipole MomentA measure of the overall polarity of the molecule.
Electrostatic PotentialThe potential energy of a positive test charge at a particular location near a molecule.

Development of Predictive Models for Chemical Reactivity or Material Performance

Building upon the derived molecular descriptors, predictive models can be developed to forecast the chemical reactivity or material performance of this compound and its derivatives. A prominent approach in this area is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the molecular descriptors (the structure) and a specific activity or property of interest.

For various 1,2,4-triazole analogs, QSAR models have been successfully developed to predict their biological activities, including antifungal, antibacterial, and antioxidant properties. researchgate.netnih.govnih.gov The general workflow for developing a QSAR model involves:

Data Set Preparation: A series of related compounds with known activities or properties is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the observed activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

In the context of this compound, a QSAR model could be developed to predict its potential as a corrosion inhibitor, a property for which other 1,2,4-triazole derivatives have been investigated. nih.gov The descriptors in such a model might include quantum-chemical parameters like HOMO and LUMO energies, which can indicate the tendency of the molecule to adsorb onto a metal surface.

Similarly, QSPR models could be developed to predict material properties such as luminescence. Studies on other 4-alkyl-4H-1,2,4-triazole derivatives have explored their luminescent properties for applications in optoelectronics. nih.govmdpi.com A QSPR model for luminescence might incorporate descriptors related to the extent of π-conjugation in the molecule.

The following table illustrates a hypothetical QSAR model for predicting the antioxidant activity of a series of 1,2,4-triazole derivatives, based on the types of models developed in the literature.

Dependent VariableModel EquationStatistical Parameters
Antioxidant Activity (IC50) log(1/IC50) = 0.85 * (HOMO Energy) - 0.45 * (Dipole Moment) + 2.15r² = 0.92, q² = 0.85

In this hypothetical model, a higher HOMO energy and a lower dipole moment are correlated with increased antioxidant activity. The statistical parameters, such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²), indicate the goodness-of-fit and predictive ability of the model, respectively. Such models are valuable tools for the rational design of new 1,2,4-triazole derivatives with enhanced chemical reactivity or material performance.

Reactivity Profiles and Mechanistic Investigations of 4 Propyl 4h 1,2,4 Triazole 3,5 Diamine

Acid-Base Chemistry and Protonation Behavior

The 1,2,4-triazole (B32235) ring system possesses both acidic and basic properties. The nitrogen atoms in the ring can act as proton acceptors (bases), while the N-H protons in unsubstituted or partially substituted triazoles can act as proton donors (acids). The pKa of 1,2,4-triazole itself is 10.26, indicating its weakly acidic nature. chemicalbook.com Conversely, the protonated form has a pKa of 2.19, demonstrating its character as a weak base. chemicalbook.com

Electrophilic and Nucleophilic Reactivity of the Triazole Core

The electronic nature of the 1,2,4-triazole ring is characterized by π-deficiency at its carbon atoms due to the presence of electronegative nitrogen atoms. This makes the carbon atoms at positions 3 and 5 susceptible to nucleophilic attack, particularly under mild conditions. chemicalbook.com However, in 4-Propyl-4H-1,2,4-triazole-3,5-diamine, the presence of electron-donating amino groups at these positions would likely decrease their electrophilicity, making nucleophilic substitution less favorable compared to unsubstituted or differently substituted triazoles.

Conversely, the triazole ring's nitrogen atoms are electron-rich and thus nucleophilic. Electrophilic substitution reactions typically occur at the nitrogen atoms. chemicalbook.com The specific site of electrophilic attack on this compound would depend on the relative nucleophilicity of the ring nitrogens and the amino groups, as well as steric hindrance from the propyl group.

Cycloaddition Reactions Involving the Triazole Moiety

While the 1,2,4-triazole ring itself is not extensively used in cycloaddition processes, certain derivatives, particularly 4-substituted-3H-1,2,4-triazole-3,5(4H)-diones, are known to act as potent azadienophiles in Diels-Alder reactions. acgpubs.org These reactions, along with [3+2] and [4+2] cycloadditions, are effective methods for synthesizing new heterocyclic compounds. acgpubs.orgresearchgate.net

The reactivity of this compound in cycloaddition reactions has not been extensively documented in the provided search results. However, the presence of the diamino groups and the N-propyl substituent would significantly alter the electronic and steric properties of the triazole ring compared to the highly reactive triazolinediones. Further research would be necessary to determine its potential to participate in such reactions.

Complexation Chemistry with Metal Ions and Coordination Polymers

Derivatives of 1,2,4-triazole are well-regarded as effective coordinating ligands in the formation of metal complexes and coordination polymers due to the presence of multiple nitrogen donor atoms. ekb.egnih.gov These ligands can coordinate to metal ions in various modes, leading to the formation of diverse and structurally interesting coordination compounds, including metal-organic frameworks (MOFs). ekb.egsemanticscholar.org

In this compound, the potential binding sites for metal ions include the nitrogen atoms of the triazole ring and the nitrogen atoms of the two amino groups. The specific coordination mode would depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. The N-propyl group, while not directly involved in coordination, can influence the steric environment around the potential binding sites. The presence of multiple donor sites allows for the possibility of the ligand acting as a bidentate or bridging ligand, connecting multiple metal centers. researchgate.netnih.govnih.gov

The synthesis of MOFs and coordination polymers often involves the reaction of a metal salt with an organic linker, such as a triazole derivative, under solvothermal or hydrothermal conditions. researchgate.net The resulting structures are typically characterized using techniques like single-crystal X-ray diffraction to determine their precise three-dimensional arrangement. researchgate.netnih.gov Although specific MOFs based on this compound are not detailed in the provided search results, the general principles of MOF synthesis using similar triazole-based ligands are well-established. semanticscholar.orgnih.govrsc.org The formation of such materials would involve the coordination of the triazole ligand to metal centers, leading to the self-assembly of extended one-, two-, or three-dimensional networks. researchgate.net

Table 1: Examples of Metal-Organic Frameworks with Triazole-based Ligands

Compound Name Metal Ion Organic Linker Solvent Resulting Structure
ZnCl(AmTRZ) Zn 3-amino-1,2,4-triazole Dimethylformamide 2D layer structure researchgate.net
Zn(HCO2)(AmTRZ) Zn 3-amino-1,2,4-triazole Water 2D layer structure researchgate.net
Zn5(OH)2(AmTRZ)6(NO3)2·6H2O Zn 3-amino-1,2,4-triazole Water 3D framework with channels researchgate.net

Thermal and Photochemical Stability and Degradation Mechanisms of this compound

While specific experimental data on the thermal and photochemical stability of this compound is not extensively available in the public domain, the inherent stability of the 1,2,4-triazole ring system provides a foundational understanding. The 1,2,4-triazole ring is known for its aromatic character and is generally considered a stable heterocyclic scaffold frontiersin.org. However, the nature and position of substituents on the ring can significantly influence its stability and degradation pathways under thermal and photochemical stress.

Thermal Stability

The thermal behavior of this compound is expected to be influenced by the interplay of the propyl group at the N4 position and the two amino groups at the C3 and C5 positions. Generally, 1,2,4-triazole derivatives can exhibit high thermal stability. For instance, some energetic salts based on diamino-1,2,4-triazole structures have been shown to possess high thermal decomposition temperatures energetic-materials.org.cn.

A theoretical study on the thermal decomposition of 1H-1,2,4-triazole derivatives indicated that substituents have a considerable impact on the onset temperatures of decomposition researchgate.net. The presence of amino groups, as in the target molecule, can influence the electronic structure and bond strengths within the triazole ring, thereby affecting its thermal stability.

Conversely, the introduction of certain functional groups can decrease the thermal stability of the triazole ring. For example, 3,5-dinitro-1H-1,2,4-triazole, which can be synthesized from 3,5-diamino-4H-1,2,4-triazole, is reported to decompose explosively upon heating to 170 °C nih.gov. This suggests that while the diamino-triazole core may be stable, its reactivity can be significantly altered by subsequent modifications.

Based on studies of various 1,2,4-triazole derivatives, a general thermal degradation profile can be anticipated. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of similar compounds often reveal a multi-step degradation process, with the initial weight loss corresponding to the cleavage of the substituent groups, followed by the decomposition of the heterocyclic ring at higher temperatures . For this compound, the initial thermal event would likely involve the loss of the propyl group or the amino substituents.

Potential Thermal Degradation Mechanisms

The degradation of this compound under thermal stress is likely to proceed through the cleavage of the N-propyl bond or the C-amino bonds, followed by the fragmentation of the triazole ring. Mass spectrometry studies of various 1,2,4-triazole derivatives provide insights into the likely fragmentation patterns, which can be correlated with thermal decomposition pathways researchgate.netresearchgate.netzsmu.edu.ua. Common fragmentation involves the loss of neutral molecules.

A plausible thermal degradation pathway could initiate with the homolytic cleavage of the N4-propyl bond to generate a propyl radical and a triazolyl radical. Alternatively, the C-N bonds of the amino groups could cleave. Subsequent ring opening and fragmentation of the triazole nucleus would likely lead to the formation of smaller nitrogen-containing heterocycles, nitriles, and other gaseous products.

Photochemical Stability

The photochemical stability of this compound is anticipated to be greater than its thermal stability, owing to the aromatic nature of the triazole ring. Aromatic systems tend to dissipate absorbed UV radiation efficiently, often returning to the ground state without undergoing chemical reaction.

However, the presence of amino groups could render the molecule susceptible to photo-oxidation or other photochemical reactions. The absorption of UV light could lead to the formation of excited states, which may then undergo reactions such as electron transfer or hydrogen abstraction, particularly in the presence of photosensitizers or reactive oxygen species. While specific studies on the photostability of this compound are lacking, research on other heterocyclic compounds suggests that degradation under UV irradiation is possible, often leading to complex mixtures of photoproducts.

Advanced Applications and Future Research Trajectories Excluding Prohibited Content

Catalytic Applications

Role as Organocatalysts or Ligands in Transition Metal Catalysis

The 3,5-diamino-1,2,4-triazole (guanazole) core is a well-established, versatile ligand in coordination chemistry. researchgate.net Its nitrogen atoms can act as electron-pair donors, forming stable complexes with various transition metals. researchgate.net These metal complexes are not merely structurally interesting but often possess significant catalytic activity.

For instance, dinuclear copper(II) complexes featuring the guanazole ligand have demonstrated high activity as electrocatalysts in the oxygen reduction reaction (ORR), a critical process in fuel cells. researchgate.net Similarly, copper complexes with substituted 1,2,4-triazole (B32235) derivatives have been successfully employed as catalysts for the selective oxidation of styrene to benzaldehyde. nih.gov The N1 and N2 atoms of the triazole ring are particularly effective at forming bridges between metal centers, creating polynuclear complexes with unique magnetic and catalytic properties. mdpi.com

Future research could position 4-propyl-4H-1,2,4-triazole-3,5-diamine as a valuable ligand. The propyl group could enhance the solubility of resulting metal complexes in organic solvents and sterically influence the coordination sphere of the metal center, potentially tuning the catalyst's selectivity and activity.

Catalyst SystemMetal CenterSubstrateProductKey FindingCitation
Guanazole Complex on Carbon BlackCopper(II)OxygenWaterActive electrocatalyst for the Oxygen Reduction Reaction (ORR). researchgate.net
3-methyl-5-pyridin-2-yl-1,2,4-triazole ComplexCopper(II)StyreneBenzaldehydeSelective oxidation catalyst under mild, microwave-assisted conditions. nih.gov
4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole ComplexIron(II)N/A (Material Property)N/AExhibits spin crossover phenomenon, relevant for molecular switches. ncl.ac.uk

Exploration in Asymmetric Synthesis

The field of asymmetric synthesis seeks to create chiral molecules with high enantiomeric purity, a crucial requirement in the pharmaceutical industry. While direct use of guanazole derivatives as asymmetric catalysts is an emerging area, related research highlights the potential of the triazole scaffold.

A notable advancement is the development of an organocatalytic, atroposelective synthesis of N-aryl 1,2,4-triazoles using a chiral phosphoric acid. nih.gov This process facilitates a cyclodehydration reaction that yields chiral triazole products with high enantiomeric ratios (up to 91:9 er, and >99:1 er after recrystallization). nih.gov This demonstrates that the triazole framework can be integral to stereocontrolled transformations.

For this compound, future research could involve its derivatization into a chiral ligand for transition metal-catalyzed asymmetric reactions or its use as a scaffold for developing novel chiral organocatalysts. The amino groups provide convenient handles for attaching chiral auxiliaries, opening avenues for creating a new class of catalysts.

Materials Science Innovations

The ability of 1,2,4-triazole derivatives to engage in strong intermolecular interactions, such as hydrogen bonding and metal coordination, makes them excellent building blocks for advanced materials. nih.gov

Precursors for Advanced Polymer Materials

Polymers incorporating the 1,2,4-triazole moiety have been synthesized and shown to possess valuable properties. For example, poly(1-vinyl-1,2,4-triazole) is a water-soluble polymer with high thermal stability and biocompatibility. nih.gov It has been effectively used as a matrix to stabilize silver nanoparticles, creating nanocomposites with potent antibacterial and immunomodulatory activities. nih.gov

Furthermore, triazole rings can be formed during the polymerization process itself. Using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), biomass-derived molecules have been converted into novel triazole-containing polymers that exhibit exceptionally strong adhesion to metal surfaces, particularly copper. mdpi.com

The two primary amine groups on this compound make it an ideal monomer for producing polyamides, polyimides, or other condensation polymers. The resulting materials would feature the thermally stable and chemically resistant triazole core integrated into the polymer backbone, potentially leading to polymers with high performance characteristics suitable for demanding applications.

Components in Functional Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The guanazole scaffold is an excellent candidate for constructing such architectures due to its multiple hydrogen bond donors (amino groups) and acceptors (ring nitrogens).

Researchers have successfully used guanazole and its derivatives to build multi-dimensional coordination polymers. researchgate.net By coordinating with metal ions like Cadmium(II), guanazole can form 2D and 3D networks, including chiral structures that exhibit second-order nonlinear optical properties. researchgate.net Similarly, 4-amino-4H-1,2,4-triazole has been used to create polymeric silver complexes where the amino groups drive the formation of a 3D crystalline structure through hydrogen bonding. mdpi.com

The structure of this compound is well-suited for designing functional supramolecular materials. Its hydrogen bonding capabilities could be exploited to form liquid crystals or gels. When used with metal ions, it could self-assemble into metal-organic frameworks (MOFs) with pores tailored by the propyl group, leading to potential applications in gas storage or separation.

Building BlockInteracting SpeciesResulting ArchitecturePotential ApplicationCitation
Guanazole (Hdatrz)Cadmium(II) ions3D chiral complexNonlinear optics researchgate.net
4-amino-4H-1,2,4-triazoleSilver(I) ions3D polymeric complexAntimicrobial materials mdpi.com
Guanosine (analog)Metal ions / Self-assemblyG-quadruplex hydrogelsDrug delivery, scaffolds rsc.orgnih.gov

Potential in Optoelectronic or Energy Storage Device Components

The electronic properties of the 3,5-diamino-1,2,4-triazole core make it a subject of interest for electronic and optical materials. Theoretical studies involving frontier molecular orbital (FMO) analysis show that guanazole has a relatively small HOMO-LUMO energy gap, which suggests high chemical reactivity and potential for electronic applications. researchgate.net The electronic transitions are primarily of a π-π* nature, a characteristic often sought in chromophores for optical devices. researchgate.net

While direct applications of guanazole in devices are not yet established, related nitrogen-containing heterocycles are being explored. For instance, imidazole derivatives have been incorporated into epoxy resins to tune their dielectric properties and enhance their performance in energy storage applications. researchgate.net Moreover, the spin crossover phenomenon observed in iron-triazole complexes is directly relevant to the development of molecular memory and data storage devices. mdpi.comncl.ac.uk

Future investigations could focus on the synthesis of conjugated materials incorporating the this compound unit for use in organic light-emitting diodes (OLEDs) or as components in dye-sensitized solar cells. Its ability to coordinate with metals like iron also opens the door to creating novel spin-crossover materials where the propyl group could modulate the intermolecular interactions that govern the switching behavior.

Agrochemical Research and Development

The 1,2,4-triazole moiety is a cornerstone in the development of modern agrochemicals, particularly fungicides. rjptonline.org Many commercially successful fungicides are triazole derivatives, known for their efficacy as sterol demethylation inhibitors (DMIs). nih.gov Research in this area focuses on synthesizing novel triazole-based compounds to overcome challenges such as fungicide resistance and to broaden the spectrum of activity.

The design of new agrochemical scaffolds based on the this compound structure involves modifying the core molecule to enhance its biological activity and selectivity. The "active substructure splicing strategy" is a common approach where the triazole core is combined with other known active fragments, such as carboxamides or amino acid residues, to create hybrid molecules with potentially superior properties. nih.govmdpi.com

The synthesis of such derivatives typically follows a multi-step pathway. For instance, a general synthesis might start with a precursor molecule that is subsequently cyclized to form the triazole ring. Functional groups can be introduced before or after ring formation. The synthesis of 1,2,4-triazole derivatives often involves reacting intermediates with reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) to form amide bonds, linking the triazole scaffold to other chemical moieties. nih.govmdpi.com The synthesis of the parent compound, this compound, would likely involve the alkylation of 1,2,4-triazole-3,5-diamine with a propyl halide. The starting diamine itself can be synthesized from precursors like thiosemicarbazide. wikipedia.org

Starting MaterialKey Reaction StepsResulting Scaffold TypeReference
4-NitroacetophenoneEpoxidation, Substitution with 1,2,4-triazole, Nitro reduction, Amidation1,2,4-Triazole derivatives with amino acid fragments nih.gov
ThiosemicarbazideAcylation with formic acid, Cyclization, OxidationUnsubstituted 1,2,4-triazole wikipedia.org
Amide hydrazonesReaction with dimethyl/diethyl ester under microwave irradiation2-Aryl-3,5-disubstituted-1,2,4-triazoles nih.gov

At the chemical level, the mechanism of action for many 1,2,4-triazole-based fungicides involves the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51). nih.govmdpi.com This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The triazole ring plays a key role in this inhibition by coordinating with the heme iron atom in the active site of the CYP51 enzyme, while other parts of the molecule establish interactions with the surrounding amino acid residues. nih.gov

Structure-activity relationship (SAR) studies on related 1,2,4-triazole derivatives have shown that the nature and position of substituents on the scaffold significantly influence antifungal activity. For this compound, the key structural features are:

The 1,2,4-Triazole Ring: The nitrogen atoms are essential for binding to the CYP51 heme iron.

The 3,5-Diamine Groups: These groups can form hydrogen bonds within the enzyme's active site, potentially increasing binding affinity and specificity.

Molecular docking studies on similar compounds have helped to elucidate these interactions, showing, for example, that incorporating amino acid groups can lead to strong binding affinities to CYP51, with Gibbs free energy values in the range of -7.7 to -8.8 kcal/mol. nih.gov

Chemical Sensing and Detection Technologies

The ability of the 1,2,4-triazole ring to coordinate with various analytes makes it an attractive platform for the development of chemical sensors. nanobioletters.com These sensors can produce a detectable signal, such as a change in color or fluorescence, upon binding to a target molecule or ion. researchgate.neted.ac.uk

Derivatives of 1,2,4-triazole can be functionalized to create chemo-sensors with high selectivity and sensitivity for specific analytes, including metal cations (e.g., Cu²⁺, Hg²⁺, Fe³⁺) and various anions. nanobioletters.comrsc.org The design of a sensor based on this compound would involve coupling the triazole core to a signaling unit, such as a fluorophore or chromophore. The inherent coordination sites—the triazole nitrogen atoms and the exocyclic amino groups—provide a foundation for analyte binding. The propyl group could be modified or used to tune the sensor's solubility and steric properties. The "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful and widely used method for linking the triazole scaffold to other molecular components to build complex sensor systems. benthamdirect.comnih.gov

The mechanism of analyte recognition by triazole-based sensors is rooted in host-guest chemistry. nih.gov The triazole ring and its substituents act as the host, providing a cavity or binding site for the analyte (guest). The binding is driven by a combination of non-covalent interactions:

Coordination Bonds: The nitrogen atoms of the triazole ring can coordinate with metal ions. nanobioletters.com

Hydrogen Bonding: The N-H groups of the triazole ring and the amino substituents can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. This is crucial for the recognition of anions and neutral molecules.

Electrostatic Interactions: Charged groups on the sensor can interact with oppositely charged analytes.

Upon binding, the electronic properties of the sensor molecule are altered, leading to a change in its photophysical properties. For example, binding to an analyte might induce a photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) process, resulting in fluorescence quenching or enhancement. researchgate.net Spectroscopic techniques like UV-Vis, fluorescence, and NMR spectroscopy are used to study these binding events and determine parameters such as binding constants and limits of detection. georgiasouthern.eduresearchgate.net

Fundamental Intermolecular Interaction Studies

Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties, crystal packing, and behavior in solution. The molecule possesses multiple sites for hydrogen bonding and other non-covalent interactions.

Theoretical and experimental studies on the closely related 4H-1,2,4-triazole-3,5-diamine (4TZDA) have provided significant insights. mjcce.org.mk These studies show that the molecule can form strong hydrogen bonds with solvents like water and DMSO. All nitrogen atoms in the molecule can act as hydrogen bond acceptors, while the hydrogen atoms of the amino groups serve as donors. mjcce.org.mk The interaction energies calculated for 4TZDA with water are significantly higher (-50.5 kJ/mol) than with DMSO (-7.10 kJ/mol), indicating the formation of more stable complexes with water. mjcce.org.mk

For this compound, the primary intermolecular interactions would include:

N-H···N Hydrogen Bonds: The amino groups can form strong hydrogen bonds with the nitrogen atoms of the triazole ring of neighboring molecules, leading to the formation of supramolecular assemblies. In the crystal structure of 3,5-diamino-1,2,4-triazole, two molecules are connected by mutual N-H···N hydrogen bonds. nih.gov

N-H···O/N Hydrogen Bonds with Solvents: Similar to 4TZDA, the amino groups can interact strongly with polar solvents.

van der Waals Forces: The propyl group introduces nonpolar character, allowing for hydrophobic and van der Waals interactions, which will influence crystal packing and solubility in nonpolar environments.

Hirshfeld surface analysis is a computational tool used to visualize and quantify these various intermolecular contacts within a crystal structure. nih.gov

Interaction TypeParticipating GroupsSignificanceReference
Hydrogen Bonding (Donor)-NH₂ groupsStrong directional interactions, key to crystal packing and solvation mjcce.org.mk
Hydrogen Bonding (Acceptor)Triazole ring nitrogens, -NH₂ nitrogensInteraction with H-bond donors (e.g., water, other triazole molecules) mjcce.org.mknih.gov
van der Waals / Hydrophobic-CH₂CH₂CH₃ groupInfluences solubility in nonpolar media and contributes to crystal packing energy nih.gov
C-H···π InteractionsC-H bonds and triazole ringWeak stabilizing interactions observed in related crystal structures nih.gov

Hydrogen Bonding Networks in Solid and Solution States

The hydrogen bonding capability of the this compound is primarily dictated by the parent 4H-1,2,4-triazole-3,5-diamine (4TZDA) core. The two primary amine (-NH₂) groups provide four hydrogen bond donors (H-N), while the four nitrogen atoms within the molecule (two in the ring and two in the amino groups) can act as hydrogen bond acceptors. mjcce.org.mk This high density of functional sites allows for the formation of extensive and robust hydrogen bonding networks.

In the solution state , studies on the parent compound 4TZDA have provided significant insights into its interactions with solvents like water and dimethyl sulfoxide (DMSO). mjcce.org.mk Through a combination of experimental FT-IR spectroscopy and computational Density Functional Theory (DFT) calculations, it has been shown that 4TZDA forms stable complexes with solvent molecules. mjcce.org.mk The most stable interactions are of the lpO⋯H-N type (where lpO is the lone pair of an oxygen atom in water or DMSO) and lpN⋯H-O type (where lpN is the lone pair of a nitrogen atom on the triazole). mjcce.org.mk

A comparative analysis reveals that the hydrogen bonds formed with water are significantly stronger than those formed with DMSO, as indicated by the calculated interaction energies. mjcce.org.mk This suggests that this compound would likely form more stable solvated complexes in aqueous environments, a property that is critical for various applications. mjcce.org.mk

Interaction TypeSolventH-bond Length (Å)Interaction Energy (kJ/mol)
lpO⋯H-NDMSO1.78-7.10
lpN⋯H-OWater1.90-50.5
Data derived from computational studies on the parent compound 4H-1,2,4-triazole-3,5-diamine. mjcce.org.mk

In the solid state , the hydrogen bonding is even more extensive, dictating the crystal packing and polymorphism. Crystal structure analysis of the related compound 1H-1,2,4-triazole-3,5-diamine monohydrate reveals a complex three-dimensional network. nih.gov In this structure, the triazole molecules form mutual hydrogen bonds with each other, and the water molecules act as bridges, further linking the organic molecules through H⋯O contacts. nih.gov It is anticipated that this compound would form similar intricate networks in its crystalline form, with the propyl group influencing the specific packing arrangement due to steric and Van der Waals effects.

π-π Stacking and Van der Waals Interactions

Beyond hydrogen bonding, other non-covalent interactions play a significant role in the supramolecular assembly of this compound.

π-π Stacking: The 1,2,4-triazole ring is an electron-deficient aromatic system capable of engaging in π-π stacking interactions. These interactions are common in nitrogen-rich heterocyclic compounds and contribute significantly to the stability of their crystal structures. researchgate.netnih.gov Studies on various triazole derivatives show that these interactions can occur between two triazole rings or between a triazole ring and another aromatic system, such as a benzene ring. researchgate.net The geometry of these interactions can vary, including parallel-displaced or edge-to-face arrangements, with typical ring-centroid separations observed in the range of 3.4 to 3.9 Å. researchgate.net The presence of the electron-donating amino groups on the triazole ring of this compound modifies its electronic properties, which in turn influences the nature and strength of these π-π interactions.

A specific type of interaction that falls between a weak hydrogen bond and a Van der Waals force is the C-H⋯π interaction. In the crystal structures of related compounds like 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole, C-H bonds from one molecule have been observed to point towards the π-electron cloud of an aromatic ring on a neighboring molecule. researchgate.netnih.gov It is plausible that both the C-H bonds of the propyl group and the triazole ring in this compound could participate in such C-H⋯π interactions, further stabilizing its solid-state structure. researchgate.netnih.gov

Interaction TypeParticipating MoietiesTypical Distance (Å)
π-π StackingTriazole ↔ Triazole / Benzene3.4 - 3.9 (centroid-centroid)
C-H⋯πC-H bond ↔ Aromatic Ring~3.5 - 3.6 (C⋯Ring centroid)
Data based on observations in related 1,2,4-triazole structures. researchgate.netnih.gov

Conclusion and Research Outlook

Identification of Emerging Research Frontiers and Unresolved Questions

Given the absence of dedicated research, the entire field of study for 4-Propyl-4H-1,2,4-triazole-3,5-diamine remains an uncharted frontier. Key unresolved questions include:

Fundamental Chemical Properties: The basic physicochemical properties, such as its melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry), have not been reported.

Synthetic Routes: While general methods for synthesizing 4-substituted-1,2,4-triazoles exist, an optimized and characterized synthetic pathway for this compound is not available in the literature.

Biological Activity: The potential biological and pharmacological activities of this compound are entirely unknown. Screening for activities such as antimicrobial, anticancer, antiviral, or enzyme inhibition could be a starting point for future research.

Structure-Activity Relationships: Without any data on its biological activity, no structure-activity relationships can be drawn. Understanding how the N-propyl group influences the properties of the 3,5-diamino-1,2,4-triazole core compared to other substituents is a potential area of investigation.

Broader Implications of this compound Research within Chemical Sciences

While there are no direct implications from research on this compound, the study of its broader chemical family, the 1,2,4-triazoles, has significant implications for the chemical sciences. researchgate.net This class of nitrogen-rich heterocycles is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com

The exploration of novel derivatives, such as the specific propyl-substituted compound , could lead to the discovery of new therapeutic agents or materials with unique properties. The systematic investigation of how different alkyl substituents at the N4 position affect the electronic and steric properties of the 3,5-diamino-1,2,4-triazole ring could provide valuable insights for the rational design of new functional molecules. Furthermore, should this compound be synthesized and characterized, it could serve as a valuable building block in the synthesis of more complex molecules, including energetic materials and coordination polymers. mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.